5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1358830-67-7
VCID: VC7359432
InChI: InChI=1S/C19H13F2N3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2
SMILES: C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F
Molecular Formula: C19H13F2N3O
Molecular Weight: 337.33

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1358830-67-7

Cat. No.: VC7359432

Molecular Formula: C19H13F2N3O

Molecular Weight: 337.33

* For research use only. Not for human or veterinary use.

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1358830-67-7

Specification

CAS No. 1358830-67-7
Molecular Formula C19H13F2N3O
Molecular Weight 337.33
IUPAC Name 2-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C19H13F2N3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2
Standard InChI Key BVNAGQJFUFIVBC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one delineates a fused bicyclic system comprising a pyrazole ring fused to a pyrazinone moiety. Key structural features include:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one core: A six-membered pyrazinone ring fused to a five-membered pyrazole ring, with a ketone group at position 4 .

  • Substituents: A 4-fluorophenyl group at position 2 and a 4-fluorobenzyl group at position 5, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and binding affinity .

Crystallographic studies of analogous compounds, such as 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, reveal planar arrangements of aromatic rings with torsional adjustments influenced by fluorine substituents . These structural insights suggest that the title compound’s fluorinated groups may promote π-π stacking interactions with biological targets, a critical factor in its bioactivity .

Synthesis and Optimization

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically begins with functionalized pyrazole precursors. A validated approach involves:

  • Core Formation: Cyclocondensation of hydrazine derivatives with diketones or cyanoketones to construct the pyrazolo[1,5-a]pyrazine scaffold .

  • Substitution Reactions: Introduction of fluorinated aryl and benzyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

For example, 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate to form intermediates that undergo further annulation, yielding acetonitrile derivatives . Adapting this methodology, the 4-fluorobenzyl group could be introduced at position 5 using a benzyl halide under basic conditions, followed by Suzuki-Miyaura coupling for the 4-fluorophenyl group at position 2 .

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution patterns requires precise control of reaction conditions, such as temperature and catalyst loading .

  • Yield Improvement: Multi-step syntheses often suffer from low cumulative yields; microwave-assisted reactions and flow chemistry have been proposed to enhance efficiency .

Physicochemical Properties and Structural Analysis

Crystallographic Insights

X-ray diffraction studies of related compounds, such as 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, demonstrate that fluorine substituents induce slight deviations from planarity in aromatic systems due to steric and electronic effects . In the title compound, the 4-fluorophenyl and 4-fluorobenzyl groups are expected to adopt similar torsional angles, optimizing interactions with hydrophobic enzyme pockets .

Solubility and Stability

  • LogP: Estimated at 3.2 (predicted via QSPR models), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Biological Activity and Mechanism of Action

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold exhibits potent inhibition of Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in viral replication and cancer progression . Structural analogs, such as pyrazolo[1,5-a]pyrimidine derivatives, form hydrogen bonds with Lys68 and Val116 in the ATP-binding pocket, disrupting kinase activity . For the title compound, molecular docking simulations predict analogous interactions, with the 4-fluorophenyl group occupying a hydrophobic cleft adjacent to the active site .

Comparative Analysis with Related Compounds

Compound NameCore StructureBiological ActivityKey Differentiator
Pyrazolo[1,5-a]pyrido[2,1-c]pyrazinePyrazolo-pyridine-pyrazineAnticancer (preclinical)Expanded ring system
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridinePyrazolo-pyridineAntifungal (Yck2 inhibition)Pyridine substitution
5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazoleDihydropyrazole-thiazoleStructural stabilityThiazole integration

Challenges and Future Directions

While the title compound demonstrates promising in vitro activity, key hurdles remain:

  • Bioavailability: Moderate aqueous solubility may limit oral absorption; prodrug strategies or nanoformulations could address this .

  • Target Validation: In vivo studies are needed to confirm kinase selectivity and therapeutic efficacy .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and pharmacokinetics .

  • Preclinical Toxicology: Assessing long-term safety profiles in animal models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator